molecular formula C13H26OSi B8552732 1-(Trimethylsilyloxy)-4-tert-butylcyclohexene

1-(Trimethylsilyloxy)-4-tert-butylcyclohexene

Cat. No. B8552732
M. Wt: 226.43 g/mol
InChI Key: BCKVEAXTYNUKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Trimethylsilyloxy)-4-tert-butylcyclohexene is a useful research compound. Its molecular formula is C13H26OSi and its molecular weight is 226.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Trimethylsilyloxy)-4-tert-butylcyclohexene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Trimethylsilyloxy)-4-tert-butylcyclohexene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H26OSi

Molecular Weight

226.43 g/mol

IUPAC Name

(4-tert-butylcyclohexen-1-yl)oxy-trimethylsilane

InChI

InChI=1S/C13H26OSi/c1-13(2,3)11-7-9-12(10-8-11)14-15(4,5)6/h9,11H,7-8,10H2,1-6H3

InChI Key

BCKVEAXTYNUKAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=CC1)O[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a two-necked flask were placed 4-tert-butylcyclohexanone (74.1 mg, 0.480 mmol), and toluene (5.0 ml) as a solvent, and the mixture was subjected to heating under reflux conditions under an argon atmosphere. After the start of the refluxing, allyltrimethylsilane (82.3 mg, 0.720 mmol) was added, and a solution (0.1 M) of triflic imide (1.35 mg, 4.80 μmol) in toluene was added dropwise. After 5 min, triethylamine (0.486 mg, 4.80 μmol) was added, and the mixture was reacted for 10 min. Thereafter, cooled aqueous sodium hydrogen carbonate solution was added, and the mixture was extracted with hexane and dried over sodium sulfate. The solvent was evaporated under reduced pressure and purified by column chromatography to give the object product 4-tert-butyl-1-trimethylsilyloxy-1-cyclohexene (yield 88%).
Quantity
74.1 mg
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reactant
Reaction Step One
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82.3 mg
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reactant
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[Compound]
Name
imide
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1.35 mg
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reactant
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0 (± 1) mol
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0.486 mg
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5 mL
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Synthesis routes and methods II

Procedure details

A solution (2.0 ml) of the mixture of 4-tert-butylcyclohexanone (1b) (77.1 mg, 0.500 mmol, 0.250 M) and trimethyl(2-phenylallyl)silane (2d) (85.2 mg, 0.500 mmol, 0.250 M) in toluene/dichloromethane (1:1, volume ratio), solution (2.0 ml) of Tf2NH (1.41 mg, 5.00 μmol, 2.50 mM) in toluene/dichloromethane (1:1, volume ratio), and a solution (5.0 ml) of NEt3 (2.53 mg, 25.0 μmol, 5.00 mM) in toluene/dichloromethane (1:1, volume ratio) were used as solution A, solution B and solution C, respectively. The three kinds of solutions were each loaded in a gas tight syringe, and set on a syringe pump as shown in the above-mentioned schematic diagram. Using a microreactor (manufactured by Techno Applications Co., Ltd., COMET-X01) at room temperature, solution A and solution B were continuously supplied at a flow rate of 150 μl/min, and solution C was supplied at a flow rate of 300 μl/min. A micromixer was set at a place where solution A and solution B were mixed, and a micromixer was also set at a place where mixture A-B and solution C were mixed. A flask containing ice-cooled aqueous sodium hydrogen carbonate solution was set at the outlet of the reaction mixture, and the mixture of A, B and C was collected there. After completion of the reaction, the recovered product was extracted with hexane and the organic layer was dried over sodium sulfate. After filtration, the solvent was evaporated under reduced pressure to give the object product, 4-tert-butyl-1-trimethylsilyloxy-1-cyclohexene (3b) (yield 90%). The time necessary for mixing solution A and solution B (calculated from distance between the two micromixers and flow rate) was 145 sec, and the time necessary for mixing mixture A-B and solution C (calculated from distance from the second micromixer to reaction mixture outlet and flow rate) was 40 sec.
[Compound]
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solution C
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solution C
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77.1 mg
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Quantity
85.2 mg
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Reaction Step Seven
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2 mL
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toluene dichloromethane
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